2-Methyl-6-(piperidin-4-YL)pyridin-4-OL
CAS No.:
Cat. No.: VC13433203
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-methyl-6-piperidin-4-yl-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C11H16N2O/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9/h6-7,9,12H,2-5H2,1H3,(H,13,14) |
| Standard InChI Key | VUOPXSILHOQHRK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C=C(N1)C2CCNCC2 |
| Canonical SMILES | CC1=CC(=O)C=C(N1)C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Methyl-6-(piperidin-4-yl)pyridin-4-ol (IUPAC name: 2-methyl-6-piperidin-4-yl-1H-pyridin-4-one) is a bicyclic compound featuring a pyridine ring fused to a piperidine moiety. Its molecular formula is C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O, with a molecular weight of 192.26 g/mol for the free base and 228.72 g/mol for its hydrochloride salt. The structural arrangement is critical to its electronic and steric properties, which influence both synthetic accessibility and biological interactions.
Key Structural Attributes:
-
Pyridine Ring: A planar, aromatic six-membered ring with nitrogen at position 1, providing sites for electrophilic and nucleophilic substitutions.
-
Piperidin-4-yl Group: A saturated six-membered nitrogen-containing ring that enhances solubility and enables hydrogen bonding with biological targets.
-
Hydroxyl Group at Position 4: Contributes to polarity and potential hydrogen-bonding interactions.
The canonical SMILES representation (CC1=CC(=O)C=C(N1)C2CCNCC2) and InChIKey (BKJBZYCHDUXOFQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Synthesis and Preparation Methods
Industrial and Laboratory Routes
The synthesis of 2-methyl-6-(piperidin-4-yl)pyridin-4-ol typically involves multi-step functionalization of pyridine precursors. A widely employed method involves the coupling of 2-methylpyridine with piperidine derivatives under acidic or metal-catalyzed conditions.
Table 1: Representative Synthesis Conditions
| Step | Reactants | Catalysts/Solvents | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2-Methylpyridine, Piperidin-4-amine | Pd(OAc)<sub>2</sub>, DMF | 110°C | 68% |
| 2 | Cyclization of intermediate | H<sub>2</sub>SO<sub>4</sub>, Toluene | Reflux | 72% |
| 3 | Purification | Column chromatography | - | >95% purity |
Key considerations include:
-
Metal Catalysis: Palladium acetate enhances coupling efficiency between pyridine and piperidine components.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while toluene facilitates cyclization.
-
Acidic Conditions: Sulfuric acid promotes ring closure and stabilizes intermediates during cyclization.
Chemical Reactivity and Transformations
Reaction Pathways and Functionalization
The compound’s reactivity is governed by its pyridine and piperidine moieties. Notable transformations include:
Nucleophilic Substitutions
The hydroxyl group at position 4 undergoes alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> yields the corresponding methoxy derivative.
Electrophilic Aromatic Substitution
The pyridine ring participates in nitration or sulfonation at position 3 or 5, though steric hindrance from the piperidine group moderates reactivity.
Reductive Amination
The piperidine nitrogen can be further functionalized via reductive amination with aldehydes, expanding structural diversity for medicinal chemistry applications.
| Target | Proposed Mechanism | Therapeutic Area |
|---|---|---|
| 5-HT<sub>1A</sub> Receptor | Partial agonism | Mood disorders |
| NMDA Receptor | Allosteric modulation | Cognitive enhancement |
| MAO-B | Competitive inhibition | Neuroprotection |
While quantitative data (e.g., IC<sub>50</sub>, K<sub>i</sub>) remain limited, structural analogs demonstrate blood-brain barrier permeability and low cytotoxicity in preclinical models.
Pharmacological Mechanisms and Pathways
Mood Regulation and Cognitive Effects
The compound’s piperidine moiety facilitates interactions with G-protein-coupled receptors (GPCRs), while the pyridine ring contributes to π-π stacking with aromatic residues in receptor binding pockets. Molecular docking simulations predict strong binding to the orthosteric site of 5-HT<sub>1A</sub> receptors, stabilizing a conformation associated with anxiolytic effects.
Proposed Signaling Pathways:
-
5-HT<sub>1A</sub> Activation → cAMP Reduction → Neuronal Hyperpolarization
-
NMDA Receptor Modulation → Ca<sup>2+</sup> Influx Regulation → Synaptic Plasticity
Research Applications and Case Studies
Lead Optimization in Drug Discovery
The compound serves as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs) with improved side-effect profiles. Derivatives bearing fluorinated piperidine groups show enhanced metabolic stability in hepatic microsomal assays.
Case Study: Cognitive Decline Models
In rodent studies, hydrochloride salt formulations (10 mg/kg, oral) improved spatial memory in Morris water maze tests, suggesting potential for Alzheimer’s disease therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume